molecular formula C22H21ClN2O3S B11659602 4-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)benzamide CAS No. 5733-80-2

4-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)benzamide

Cat. No.: B11659602
CAS No.: 5733-80-2
M. Wt: 428.9 g/mol
InChI Key: XLEJUXMSFPLYNA-UHFFFAOYSA-N
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Description

4-[Benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)benzamide is a chemical compound of significant interest in scientific research and development. This molecule features a benzamide core structure that is substituted with both a benzyl(methylsulfonyl)amino group and a (4-chloro-2-methylphenyl)amido group. The integration of the sulfonamide functionality is a key structural motif found in many biologically active compounds . Compounds with sulfonamide and benzamide groups are frequently investigated in medicinal chemistry for their potential to modulate various biological pathways. Specifically, sulfonyl amide derivatives have been described in patent literature for the study of abnormal cell growth, suggesting its potential application in oncology research . The specific arrangement of its substituents makes this benzamide derivative a valuable intermediate or target molecule for researchers working in areas such as synthetic chemistry, where it can be used to explore novel reaction pathways, and in pharmacology, for probing structure-activity relationships (SAR). This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety protocols in a controlled laboratory setting.

Properties

CAS No.

5733-80-2

Molecular Formula

C22H21ClN2O3S

Molecular Weight

428.9 g/mol

IUPAC Name

4-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)benzamide

InChI

InChI=1S/C22H21ClN2O3S/c1-16-14-19(23)10-13-21(16)24-22(26)18-8-11-20(12-9-18)25(29(2,27)28)15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3,(H,24,26)

InChI Key

XLEJUXMSFPLYNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)benzamide typically involves multiple steps. One common method involves the reaction of 4-aminobenzamide with benzyl chloromethyl sulfone and 4-chloro-2-methylphenylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and chloro-methylphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action of 4-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)benzamide is not fully understood. it is proposed that the compound works by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also modulate the immune system and reduce inflammation.

Comparison with Similar Compounds

N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide (CAS 896291-87-5)

  • Structural Features : Contains a methylsulfonyl group at the 3-position of the benzamide core and a 2,4-dichlorophenyl-substituted thiazole ring.
  • However, the absence of a benzylamino group reduces steric bulk compared to the target compound .
  • Molecular Weight : 427.3 g/mol (vs. ~428 g/mol for the target compound, estimated based on structural similarity).

3-Amino-4-chloro-N-(4-chloro-3-methylphenyl)benzamide

  • Structural Features: A benzamide with 3-amino and 4-chloro substituents on the aromatic ring and a 4-chloro-3-methylphenyl group.
  • The amino group may participate in hydrogen bonding, unlike the sulfonamide in the target compound .
  • Applications : Similar chloro-substituted benzamides are investigated for anti-cancer and antimicrobial activities, though this compound’s specific profile is unreported .

5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide (Compound 4 from )

  • Structural Features : Combines a 5-chloro-2-methoxybenzamide core with a 4-fluorophenyl sulfamoyl group.
  • Key Differences: The sulfamoyl (SO₂NH) group differs from the methylsulfonylamino (SO₂N) in the target compound, altering charge distribution and hydrogen-bonding capacity.
  • Biological Data: PD-L1 Inhibition: 53.327% at 10 μM in an ELISA assay. Cytotoxicity: No cytotoxicity against fibroblast cell lines but moderate anti-proliferative activity against PC-3 (66.64%) .
  • Comparison: The target compound’s benzyl(methylsulfonyl)amino group may improve membrane permeability due to increased lipophilicity compared to the sulfamoyl group .

AS-4370 (4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide citrate)

  • Structural Features : A gastrokinetic benzamide with a morpholine ring and fluorobenzyl group.
  • Key Differences : The morpholine and ethoxy groups enhance solubility, while the fluorobenzyl substituent likely enhances serotonin receptor affinity.
  • Biological Data :
    • Gastrokinetic Activity : Superior to metoclopramide and cisapride in accelerating gastric emptying in rats.
    • Selectivity : Lacks dopamine D₂ receptor antagonism, reducing side effects .
  • Comparison : The target compound’s chloro-methylphenyl and methylsulfonyl groups may confer distinct receptor-binding profiles, possibly favoring kinase inhibition over gastroprokinetic activity .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide Compound 4 () AS-4370
Molecular Weight ~428 g/mol (estimated) 427.3 g/mol 435.8 g/mol 563.1 g/mol
Key Substituents Methylsulfonylamino, Cl Thiazole, dichlorophenyl Sulfamoyl, F Morpholine, F
Solubility Moderate (lipophilic) Low (heterocyclic bulk) Moderate High (citrate salt)
ADMET Prediction Likely metabolically stable Unknown Low cytotoxicity Favorable

Biological Activity

4-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)benzamide, identified by its CAS number 5733-80-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C22H21ClN2O3SC_{22}H_{21}ClN_{2}O_{3}S with a molecular weight of approximately 428.93 g/mol. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

PropertyValue
Molecular FormulaC22H21ClN2O3S
Molecular Weight428.93 g/mol
LogP6.33170
PSA (Polar Surface Area)78.35 Ų

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzamide derivatives, suggesting that 4-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)benzamide may exhibit similar properties. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines:

  • IC50 Values : The IC50 values for related compounds often range from 1.30 µM to 17.25 µM against HepG2 cells, indicating that modifications in the benzamide structure can lead to enhanced potency against solid tumors .

In Vitro Studies

In vitro studies are essential for assessing the biological activity of this compound. Preliminary findings suggest that it may induce apoptosis and cell cycle arrest in cancer cells, similar to other HDAC inhibitors .

Case Studies

  • Case Study on HDAC Inhibition :
    • A compound structurally similar to 4-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)benzamide was found to inhibit HDAC3 with an IC50 of 95.48 nM.
    • The study indicated that such inhibition could lead to increased acetylation of histones, promoting tumor suppressor gene expression and inhibiting tumor growth in xenograft models .
  • Combination Therapy :
    • Investigations into drug combinations revealed that low concentrations (0.5 µM) of structurally related benzamides could enhance the efficacy of established chemotherapeutics such as taxol and camptothecin, suggesting a potential for combination therapies involving this compound .

Q & A

Q. What are the established synthetic routes for 4-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)benzamide?

The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the benzamide core via coupling of 4-chloro-2-methylaniline with a benzoyl chloride derivative using coupling agents like DCC/DMAP or ethyl chloroformate .
  • Step 2: Introduction of the methylsulfonyl group through sulfonation with chlorosulfonic acid or sulfamoyl chloride, followed by reaction with benzylamine under basic conditions (e.g., Na₂CO₃ in THF/H₂O) .
  • Step 3: Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • NMR (¹H/¹³C): To confirm the benzamide backbone and substituent positions (e.g., methylsulfonyl and chloro groups) .
  • Mass Spectrometry (MS): For molecular weight verification and fragmentation pattern analysis .
  • Elemental Analysis: To validate empirical formula consistency .
  • HPLC: To assess purity and detect impurities from side reactions .

Advanced Research Questions

Q. How can researchers optimize the sulfonylation step to improve yield and purity?

  • Reagent Ratios: Use a 1.2–1.5 molar excess of sulfonating agents (e.g., chlorosulfonic acid) to drive the reaction to completion .
  • Solvent Systems: Polar aprotic solvents (e.g., DMF) enhance reactivity, while controlled addition of bases (e.g., triethylamine) minimizes side reactions .
  • Temperature Control: Maintain 0–5°C during sulfonylation to reduce decomposition .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Assay Standardization: Replicate studies using identical cell lines (e.g., MCF-7 for cancer) and microbial strains (e.g., C. albicans for antifungal assays) .
  • Purity Validation: Confirm compound purity (>98%) via HPLC to exclude confounding effects from synthetic byproducts .
  • Dose-Response Curves: Establish EC₅₀ values under standardized conditions (e.g., 24–72 hr exposure) .

Q. How do structural modifications influence the compound’s bioactivity?

  • Benzyl Group Replacement: Substituting benzyl with electron-withdrawing groups (e.g., 4-fluorobenzyl) may enhance antimicrobial activity by altering membrane permeability .
  • Sulfonyl Group Tuning: Replacing methylsulfonyl with trifluoromethanesulfonyl could improve metabolic stability in anticancer assays .
  • Chloro-Methylphenyl Modifications: Introducing bulkier substituents (e.g., 3,4-dichloro) may affect target binding affinity in kinase inhibition studies .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24–48 hr, followed by HPLC quantification of degradation products .
  • Plasma Stability: Use human plasma at 37°C to simulate in vivo conditions and measure half-life .
  • Light/Temperature Sensitivity: Store samples under accelerated stability conditions (40°C/75% RH) to predict shelf-life .

Q. How can computational tools predict the compound’s molecular targets?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or microbial enzymes (e.g., CYP51) .
  • QSAR Models: Corrogate substituent electronic properties (e.g., Hammett σ values) with bioactivity data to guide structural optimization .
  • ADMET Prediction: SwissADME or pkCSM can estimate bioavailability, blood-brain barrier penetration, and toxicity risks .

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